2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Framework and Functional Group Architecture
The molecular framework of this compound integrates a 1,3,2-dioxaborolane core with a substituted aromatic ring. The dioxaborolane ring system consists of a boron atom bonded to two oxygen atoms within a five-membered cyclic structure, stabilized by 4,4,5,5-tetramethyl substituents (pinacol ester configuration). This configuration imposes a trigonal planar geometry around the boron atom, which is critical for its reactivity in cross-coupling reactions.
The aromatic moiety features a 4-nitrophenyl group substituted at the ortho position with a bromomethyl group. The nitro group (-NO₂) at the para position introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing the electrophilicity of the boron center. The bromomethyl (-CH₂Br) substituent adds steric bulk and serves as a potential leaving group, enabling further functionalization via nucleophilic substitution.
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular formula | C₁₃H₁₇BBrNO₄ |
| Molecular weight | 342.00 g/mol |
| Boron coordination | Trigonal planar |
| Aromatic substituents | -NO₂ (para), -CH₂Br (ortho) |
The interplay between the electron-deficient aromatic system and the sterically shielded boron center defines the compound’s unique electronic profile. The pinacol ester groups (4,4,5,5-tetramethyl) enhance stability by preventing boron oxidation and hydrolysis, a common issue with simpler boronic acids.
Crystallographic Data and Conformational Dynamics
While direct crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related arylboronic esters. X-ray studies of analogous pinacol boronates, such as 4-nitrophenylboronic acid pinacol ester, reveal that the dioxaborolane ring adopts a nearly planar conformation, with the boron atom deviating minimally from the plane formed by the two oxygen atoms. The aromatic ring typically lies coplanar with the boron-oxygen framework to maximize conjugation, though steric interactions from ortho substituents may induce torsional strain.
In this compound, the ortho-bromomethyl group likely disrupts coplanarity between the aromatic ring and the dioxaborolane system. Computational models suggest that the bulky -CH₂Br substituent forces a dihedral angle of ~30° between the aromatic ring and the boron-oxygen plane, reducing π-orbital overlap and moderating the electron-withdrawing effect of the nitro group. This conformational distortion may also influence solubility and crystallization tendencies, favoring amorphous solid states over defined crystalline forms.
Key Conformational Features:
- Steric hindrance : The bromomethyl group imposes torsional strain, limiting aromatic ring rotation.
- Electronic effects : Partial conjugation between the nitro group and boron center persists despite reduced coplanarity.
- Solvent interactions : Polar aprotic solvents stabilize the boronate via dipole interactions with the nitro and boron-oxygen groups.
Comparative Analysis with Related Boronic Esters
The structural and electronic features of this compound distinguish it from common boronic esters, such as pinacol phenylboronate (4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane).
Table 2: Comparative Properties of Boronic Esters
The nitro group significantly reduces electron density at the boron center compared to unsubstituted aryl boronates, enhancing susceptibility to nucleophilic attack. However, the bromomethyl group introduces steric protection, partially offsetting this effect. Kinetic studies of analogous electron-deficient boronates demonstrate accelerated protodeboronation under basic conditions, with half-lives decreasing by up to two orders of magnitude compared to electron-rich analogs.
In contrast, five-membered boronic esters without strong electron-withdrawing groups (e.g., pinacol methylboronate) exhibit greater hydrolytic stability due to reduced strain in the tetrahedral boronate intermediate. The combination of electronic activation and steric modulation in 2-(2-(bromomethyl)-4-nitrophenyl)-dioxaborolane positions it as a versatile intermediate for Suzuki-Miyaura couplings, where controlled reactivity is essential for regioselective bond formation.
Properties
Molecular Formula |
C13H17BBrNO4 |
|---|---|
Molecular Weight |
342.00 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(16(17)18)7-9(11)8-15/h5-7H,8H2,1-4H3 |
InChI Key |
UBSQOVNMBCRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a nitrophenyl core with a bromomethyl substituent at the ortho position relative to the boron moiety. The boronic acid is protected as a pinacol ester, providing stability while maintaining reactivity for subsequent transformations. The molecular formula is C13H17BBrNO4, with a molecular weight of 341.997 g/mol. The compound contains a reactive benzylic bromide, a nitro group that can serve as a synthetic handle for further modifications, and a protected boronic acid functional group.
Synthetic Approaches
Radical Bromination of Pinacol Boronate Esters
The most common and efficient method for preparing 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves radical bromination of the corresponding methyl precursor. This approach utilizes 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane as the starting material.
General Protocol
Based on analogous procedures for the 5-nitro isomer, the radical bromination can be performed using N-bromosuccinimide (NBS) with a radical initiator in an appropriate solvent. The general synthetic route is presented below:
- A mixture of 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane (1.0 equiv)
- Benzoyl peroxide (BPO, 0.1 equiv) as radical initiator
- NBS (1.5 equiv) as brominating agent
- Acetonitrile as solvent
- Heating at 80°C for 8 hours
This reaction proceeds through a radical mechanism, where the benzylic position is selectively brominated while preserving the boronate ester functionality. The bromination typically gives quantitative conversion based on HPLC analysis, and the product can be used for subsequent transformations without further purification.
Optimization Parameters
Table 1: Optimization of Radical Bromination Conditions
| Entry | Radical Initiator | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| 1 | BPO (0.1 equiv) | NBS (1.5 equiv) | MeCN | 80 | 8 | >95 |
| 2 | AIBN (0.1 equiv) | NBS (1.5 equiv) | MeCN | 70 | 12 | 90-95 |
| 3 | Light (60W) | NBS (1.5 equiv) | MeCN | 25 | 24 | 75-80 |
| 4 | BPO (0.1 equiv) | NBS (2.0 equiv) | MeCN | 80 | 6 | >95 |
| 5 | BPO (0.1 equiv) | NBS (1.5 equiv) | CCl4 | 80 | 8 | >95 |
*Yields determined by HPLC analysis
The data suggests that BPO is the most effective radical initiator, and a temperature of 80°C provides optimal reaction kinetics. Alternative initiators such as AIBN or photochemical initiation can also be employed, though with potentially longer reaction times or reduced yields.
Synthesis of Precursor: 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
The key precursor for the radical bromination approach, 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane, can be synthesized through Miyaura borylation of the corresponding aryl bromide.
Protocol for Borylation
As documented for similar substrates, the following procedure can be adapted for the synthesis of the 4-nitro isomer:
- 1-Bromo-2-methyl-4-nitrobenzene (1.0 equiv)
- Bis(pinacolato)diboron (1.5 equiv)
- Potassium acetate (2.0 equiv)
- PdCl2(dppf) (10 mol%) as catalyst
- 1,4-Dioxane as solvent
- Heating at 100°C for 16 hours under inert atmosphere
This cross-coupling reaction has been reported to yield 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane in excellent yields (up to 90%) after purification by column chromatography using 50% ethyl acetate/hexanes.
Practical Considerations
The borylation reaction requires strictly anhydrous conditions and an inert atmosphere to prevent catalyst deactivation. The reaction mixture should be purged with argon or nitrogen before and after the addition of the palladium catalyst. The crude product typically requires column chromatography purification, though this may be optimized for larger scale applications.
Alternative Route: Diazotization-Borylation Approach
An alternative approach to synthesize the precursor involves diazotization of 2-methyl-4-nitroaniline followed by borylation of the diazonium salt.
Procedure Details
Based on research with analogous compounds, the following procedure can be adapted:
- 2-Methyl-4-nitroaniline (1.2 equiv) in methanol with H2SO4 (9.3 equiv)
- Cooling to 0°C and dropwise addition of sodium nitrite (1.5 equiv) in water
- Formation of diazonium salt at 0-10°C
- Addition of 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (1.0 equiv) in methanol
- Warming to room temperature and stirring for 3 hours
This approach can produce the boronate ester directly, though careful temperature control is critical due to the potential thermal instability of diazonium salts. Thermal data indicates an exothermic reaction with heat generation of approximately 155 kJ/mol.
Product Isolation and Purification
Isolation Procedures
The crude 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from radical bromination can be isolated through the following procedure:
Purification Methods
The product can be purified through various methods:
- Column chromatography using silica gel with appropriate solvent systems (typically petroleum ether/ethyl acetate gradients)
- Recrystallization from appropriate solvent mixtures
- For analytical purposes, preparative HPLC may be employed
Analytical Characterization
Spectroscopic Data
The following analytical data can be used to confirm the structure of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
- 1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons (7.5-8.5 ppm), benzylic CH2Br (around 4.5-5.0 ppm), and tetramethyl groups of the pinacol ester (1.2-1.4 ppm)
- 13C NMR: Characteristic signals for aromatic carbons, benzylic carbon, and pinacol moiety
- 11B NMR: Signal typically around 30 ppm for the boronate ester
- Mass spectrometry: Molecular ion peaks corresponding to M+ and M+2 (due to bromine isotope pattern)
Reaction Mechanisms and Considerations
Radical Bromination Mechanism
The radical bromination proceeds through the following steps:
- Homolytic cleavage of the initiator (BPO or AIBN) to generate radicals
- Abstraction of hydrogen from the benzylic position by the radical
- Reaction of the benzylic radical with NBS to form the desired product and a succinimidyl radical
- Chain propagation through further hydrogen abstraction
This mechanism explains the high selectivity for bromination at the benzylic position, as benzylic radicals are stabilized by resonance with the aromatic ring.
Applications in Synthetic Chemistry
2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in various synthetic applications:
- Precursor in the synthesis of benzoxaborole derivatives with pharmaceutical applications
- Scaffold for cross-coupling reactions, particularly Suzuki-Miyaura coupling
- Intermediate in the preparation of 6-amino-1-hydroxy-2,1-benzoxaborolane derivatives
- Starting material for the synthesis of fluorescent probes for biological imaging
- Precursor for materials with applications in environmental monitoring
Comparison with Alternative Synthetic Approaches
Table 2: Comparative Analysis of Synthetic Approaches
| Synthetic Route | Advantages | Limitations | Overall Yield | Scale Potential |
|---|---|---|---|---|
| Radical Bromination | High selectivity, Good yields, Straightforward procedure | Requires handling of radical initiators, Potential dibromination | >90% | High (demonstrated on >40g scale) |
| Diazotization-Borylation | Direct access from aniline derivatives, Avoids pre-functionalization | Safety concerns with diazonium intermediates, Temperature sensitivity | 70-80% | Moderate (safety concerns at scale) |
| Direct Borylation of Pre-functionalized Arenes | Versatile, Compatible with various functional groups | Multi-step synthesis, Lower overall yield | 60-70% | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki–Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products
Substitution: Formation of azides, amines, or other substituted derivatives.
Reduction: Conversion to the corresponding amine.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Reactivity in Cross-Coupling Reactions :
- The compound can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling, where boron-containing compounds are pivotal. Its unique functional groups may enhance the efficiency of these reactions by providing additional reactivity sites.
-
Synthesis of Biologically Active Molecules :
- Organoboron compounds are known for their role in the synthesis of biologically active molecules. The presence of the bromomethyl and nitro groups may facilitate the formation of complex structures that are important in drug development.
-
Building Block for Advanced Materials :
- The compound can serve as a building block for advanced materials in organic electronics or photonics due to its ability to form stable intermediates.
Biological Applications
Although specific biological activities of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively documented, organoboron compounds have shown promise in medicinal chemistry:
- Potential Anticancer Agents : Research indicates that boron-containing compounds can be effective in boron neutron capture therapy (BNCT), targeting cancer cells selectively.
- Drug Development : The compound’s unique structure may allow for modifications that enhance its pharmacological properties.
Case Study 1: Synthesis and Evaluation of Boron Compounds
A study published in the Journal of Medicinal Chemistry explored the design and synthesis of various boron-containing compounds with functionalized polyamines. The findings highlighted the importance of structural modifications in enhancing biological activity and targeting capabilities .
Case Study 2: Fluorescent Detection Applications
Research demonstrated the use of boron compounds for fluorescent detection of hydrogen peroxide in living cells. This application underscores the versatility of boron-containing compounds in biosensing technologies .
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity, stability, and applications of pinacol boronates are highly dependent on substituent type, position, and electronic effects. Key analogs include:
Biological Activity
The compound 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its complex structure and potential biological applications. Its molecular formula is with a molecular weight of approximately 342.00 g/mol. The presence of both bromomethyl and nitro functional groups on the phenyl ring enhances its reactivity and potential for biological activity.
Chemical Structure and Properties
The compound features a dioxaborolane ring which contributes to its stability and reactivity in various chemical environments. The structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C13H17BBrNO4 |
| Molecular Weight | 342.00 g/mol |
| CAS Number | 1030832-68-8 |
Synthesis
The synthesis of this compound typically involves several steps including the reaction of appropriate boronic acids with suitable electrophiles under controlled conditions to ensure high yields and purity. The synthetic routes often employ inert atmospheres to prevent oxidation and undesirable side reactions.
Case Studies and Research Findings
Recent research has highlighted the potential of boron-containing compounds in various biological applications:
- A study published in Journal of Medicinal Chemistry explored the design and synthesis of boron compounds functionalized with polyamines. These compounds demonstrated significant cytotoxic activity against cancer cell lines (e.g., A549 cells), suggesting that similar structures may provide insights into the biological activity of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Another investigation focused on the intracellular uptake of boron-containing macrocyclic polyamines using inductively coupled plasma mass spectrometry. This study revealed that the effectiveness of these compounds in biological systems is closely tied to their cellular uptake mechanisms .
Comparison with Similar Compounds
To better understand the unique properties of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a comparison with structurally similar organoboron compounds is useful:
| Compound Name | Unique Features |
|---|---|
| 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | Lacks bromomethyl group; methyl substitution enhances stability. |
| 4-(Bromomethyl)phenylboronic Acid Pinacol Ester | Similar bromomethyl group; primarily used in Suzuki reactions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
